Sulfonoglycolipid Sulfonoglycolipid Sulfonoglycolipid is a natural product found in Dictyochloris fragrans with data available.
Brand Name: Vulcanchem
CAS No.: 109430-50-4
VCID: VC20747492
InChI: InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C41H78O12S
Molecular Weight: 795.1 g/mol

Sulfonoglycolipid

CAS No.: 109430-50-4

Cat. No.: VC20747492

Molecular Formula: C41H78O12S

Molecular Weight: 795.1 g/mol

* For research use only. Not for human or veterinary use.

Sulfonoglycolipid - 109430-50-4

CAS No. 109430-50-4
Molecular Formula C41H78O12S
Molecular Weight 795.1 g/mol
IUPAC Name [(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid
Standard InChI InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1
Standard InChI Key RVUUQPKXGDTQPG-PINKXYAGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Chemical Structure and Properties

General Structural Features

Sulfonoglycolipids typically possess a basic structure consisting of three main components:

  • A carbohydrate moiety (often galactose or glucose derivatives)

  • A lipid portion (usually ceramide or related structures)

  • Sulfate group(s) attached to specific positions on the sugar component

The exact positioning of the sulfate group significantly influences the biological activity of these molecules. For instance, 3′′-O-sulfo-α-galactosylceramide (3′′-O-sulfo-α-GalCer) has the sulfate group attached to the 3-position of the galactose sugar .

Structural Variations

Various structural modifications have been observed in naturally occurring and synthetic sulfonoglycolipids. These include:

  • Variations in the type of sugar (galactose, galacturonic acid, glucose)

  • Differences in glycosidic linkage (α or β configuration)

  • Diverse ceramide structures (varying fatty acid chain lengths and hydroxylation patterns)

  • Different positions of sulfate groups on the sugar moiety

Research has demonstrated that even minor structural modifications can dramatically affect the biological activity of sulfonoglycolipids. For example, modifications at the 2′′-OH position of galactose in certain sulfonoglycolipids almost completely abolished their ability to activate natural killer T (NKT) cells, while modifications at the 3′′-OH position were better tolerated .

Sources of Sulfonoglycolipids

Marine Organisms

Marine organisms represent a rich source of sulfonoglycolipids with unique structural features. The sea urchin Anthocidaris crassispina A. Agassiz has been identified as a source of sulfonoglycolipids, as documented in research published in the Chemical and Pharmaceutical Bulletin . Marine sponges also produce related compounds, notably α-galactosylceramide (α-GalCer), which shares structural similarities with some sulfonoglycolipids .

Synthesis and Preparation

Chemical Synthesis

The synthesis of sulfonoglycolipids typically involves complex multi-step processes requiring precise control of stereochemistry and regioselective modifications. A general synthetic approach includes:

  • Preparation of appropriate carbohydrate donors with protected hydroxyl groups

  • Synthesis of sphingosine or ceramide acceptors

  • Glycosylation reaction to form the glycosidic bond

  • Selective deprotection and sulfation of specific hydroxyl groups

  • Final deprotection steps to yield the target compounds

For example, the synthesis of α-galactosyl ceramide analogs involves the reaction of trichloroacetimidate donors with sphingosine acceptors under controlled conditions. As described in the literature, this can involve the use of trimethylsilylmethyl trifluoromethanesulfonate (TMSOTf) as a catalyst at low temperatures (-50°C), followed by purification using column chromatography .

Extraction from Natural Sources

Isolation of sulfonoglycolipids from natural sources typically involves:

  • Extraction of lipids using organic solvents

  • Fractionation using silica gel chromatography

  • Further purification using HPLC or other chromatographic techniques

  • Structural characterization using spectroscopic methods (NMR, MS)

Analytical Methods for Characterization

Spectroscopic Techniques

Several spectroscopic techniques are employed for the structural characterization of sulfonoglycolipids:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the sugar structure, linkage type, and sulfate position

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to confirm structural features

  • Infrared Spectroscopy (IR): Identifies functional groups, including sulfate groups

Biological Assays

The biological activity of sulfonoglycolipids can be assessed using various assays:

  • NKT Cell Activation Assays: Measures the ability of compounds to stimulate NKT cells

  • Cytokine Secretion Assays: Quantifies the production of cytokines (IL-4, IFN-γ) in response to sulfonoglycolipid stimulation

  • CD1d-Dimer Staining: Assesses the binding of sulfonoglycolipids to CD1d molecules and their recognition by NKT cells

As reported in the literature, these assays have been used to evaluate the biological activity of various sulfonoglycolipids, including 3′′-O-sulfo-α-GalCer and bacterial glycosphingolipids .

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